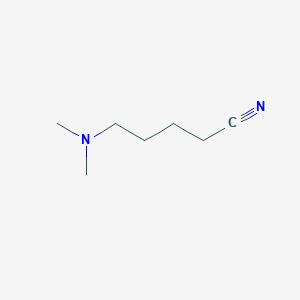
5-(Dimethylamino)pentanenitrile
Descripción general
Descripción
5-(Dimethylamino)pentanenitrile is a chemical compound with the CAS Number: 3209-45-8 and a molecular weight of 126.2 . It is a colorless to yellow liquid and contains a total of 22 bonds; 8 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 triple bond(s), 1 tertiary amine(s) (aliphatic), and 1 nitrile(s) (aliphatic) .
Synthesis Analysis
The synthesis of 5-(Dimethylamino)pentanenitrile involves several methods . One of the methods involves the reaction in tetrahydrofuran and water for 2 hours under heating conditions .Molecular Structure Analysis
The molecular structure of 5-(Dimethylamino)pentanenitrile contains a total of 23 atoms; 14 Hydrogen atom(s), 7 Carbon atom(s), and 2 Nitrogen atom(s) . It also contains 1 tertiary amine(s) (aliphatic), and 1 nitrile(s) (aliphatic) .Physical And Chemical Properties Analysis
5-(Dimethylamino)pentanenitrile is a colorless to yellow liquid . It has a molecular weight of 126.2 . The storage temperature is +4C .Aplicaciones Científicas De Investigación
Electrochemical Studies and Complex Formation
5-(Dimethylamino)pentanenitrile derivatives have been synthesized and utilized in various research applications, including the formation of novel compounds and electrochemical studies. For instance, novel titanium phthalocyanines bearing dimethylamino substituents have been synthesized, demonstrating the ability of 5-(Dimethylamino)pentanenitrile derivatives to participate in complex formation and electrochemical reactions. These compounds were studied using cyclic voltammetry and square wave voltammetry techniques, revealing their electropolymerization properties during oxidation reactions (Bıyıklıoğlu, 2014).
Membrane Fabrication
5-(Dimethylamino)pentanenitrile derivatives have also found applications in the fabrication of microporous poly(vinylidene fluoride) hollow fiber membranes. Utilizing these derivatives as part of the solvent system facilitated the creation of membranes with desirable properties like high water permeability and the formation of β-polymorphs, showcasing the versatility of 5-(Dimethylamino)pentanenitrile in materials science (Hassankiadeh et al., 2015).
Inhibitors of Nitric Oxide Synthases
In the pharmaceutical field, derivatives of 5-(Dimethylamino)pentanenitrile have been investigated as inhibitors of nitric oxide synthases, with specific focus on designing compounds for better inhibition potency. These studies have contributed to understanding the molecular interactions and potential therapeutic applications of these compounds (Ulhaq et al., 1998).
Catalysis and Organic Synthesis
Moreover, 5-(Dimethylamino)pentanenitrile derivatives have been involved in catalytic processes and organic synthesis. For example, they have been used in the synthesis of complex organic molecules, demonstrating their utility in constructing compounds with potential applications in materials science and drug discovery (Romero et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
5-(dimethylamino)pentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9(2)7-5-3-4-6-8/h3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNJHMIOVRBSAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylamino)pentanenitrile | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Hydroxy-2-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-(3,4,5-trimethoxyphenyl)methyl]-6-(hydroxymethyl)pyran-4-one](/img/structure/B2648890.png)
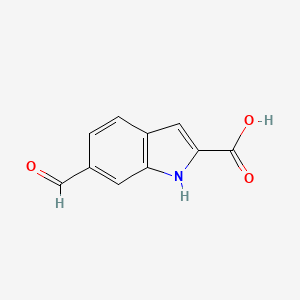
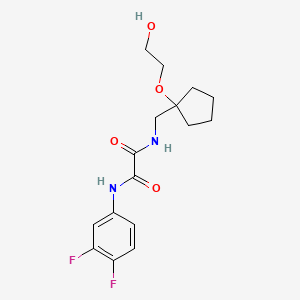
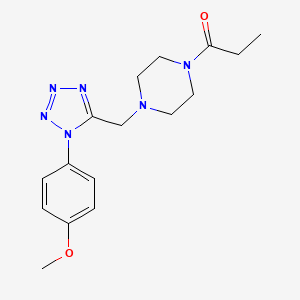
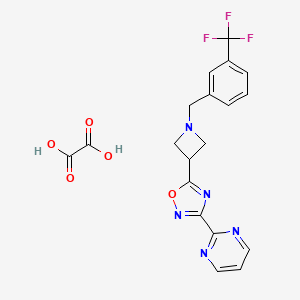
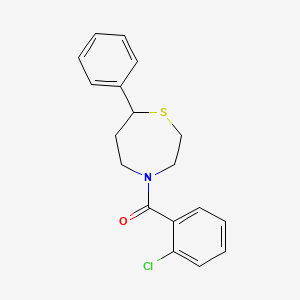
![2-Chloro-N-[[(2R,3S)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]propanamide](/img/structure/B2648901.png)
![1-[(6-Chloropyridin-2-yl)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2648903.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2648906.png)
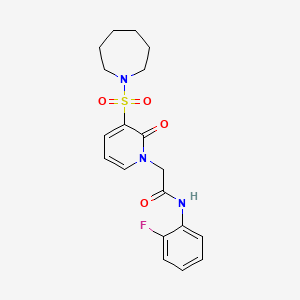

![7-[Phenyl(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2648910.png)
![2-amino-4-(3-chlorophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2648912.png)